molecular formula C15H21NO2 B15254108 Tert-butyl 4-phenylpyrrolidine-3-carboxylate

Tert-butyl 4-phenylpyrrolidine-3-carboxylate

Cat. No.: B15254108
M. Wt: 247.33 g/mol
InChI Key: PWKLLLMGZOWOCC-UHFFFAOYSA-N
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Description

Tert-butyl 4-phenylpyrrolidine-3-carboxylate is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and structural versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-phenylpyrrolidine-3-carboxylate typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method involves the use of iso-butoxycarbonyl chloride (i-BuOCOCl) via the mixed anhydride method . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and bases like sodium hydride (NaH) to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-phenylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

Uniqueness: Tert-butyl 4-phenylpyrrolidine-3-carboxylate stands out due to its specific structural features, such as the phenyl group and the tert-butyl ester, which contribute to its unique chemical reactivity and biological activity. Its potential as a neurokinin-1 (NK1) receptor antagonist further distinguishes it from other similar compounds .

Properties

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

tert-butyl 4-phenylpyrrolidine-3-carboxylate

InChI

InChI=1S/C15H21NO2/c1-15(2,3)18-14(17)13-10-16-9-12(13)11-7-5-4-6-8-11/h4-8,12-13,16H,9-10H2,1-3H3

InChI Key

PWKLLLMGZOWOCC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CNCC1C2=CC=CC=C2

Origin of Product

United States

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